molecular formula C11H11BrFNO B7941347 5-(2-Bromo-5-fluoro-phenoxy)pentanenitrile

5-(2-Bromo-5-fluoro-phenoxy)pentanenitrile

Cat. No.: B7941347
M. Wt: 272.11 g/mol
InChI Key: WZRAEWJPNNFGEO-UHFFFAOYSA-N
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Description

5-(2-Bromo-5-fluoro-phenoxy)pentanenitrile is an organic compound with the molecular formula C11H11BrFNO It is characterized by the presence of a bromo and fluoro substituent on a phenoxy ring, which is connected to a pentanenitrile chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromo-5-fluoro-phenoxy)pentanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-5-fluorophenol and 5-bromopentanenitrile.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide.

    Procedure: The 2-bromo-5-fluorophenol is reacted with 5-bromopentanenitrile in the presence of a base and a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromo-5-fluoro-phenoxy)pentanenitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromo substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of bases like potassium carbonate.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenoxy derivatives.

    Oxidation: Formation of phenoxy acids or ketones.

    Reduction: Formation of phenoxy alcohols or amines.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

5-(2-Bromo-5-fluoro-phenoxy)pentanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Bromo-5-fluoro-phenoxy)pentanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromo and fluoro substituents can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Bromo-4-fluoro-phenoxy)pentanenitrile
  • 5-(2-Bromo-3-fluoro-phenoxy)pentanenitrile
  • 5-(2-Bromo-6-fluoro-phenoxy)pentanenitrile

Uniqueness

5-(2-Bromo-5-fluoro-phenoxy)pentanenitrile is unique due to the specific positioning of the bromo and fluoro substituents on the phenoxy ring. This positioning can significantly affect its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

5-(2-bromo-5-fluorophenoxy)pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO/c12-10-5-4-9(13)8-11(10)15-7-3-1-2-6-14/h4-5,8H,1-3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRAEWJPNNFGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OCCCCC#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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